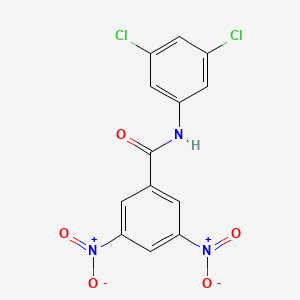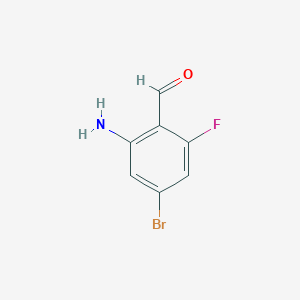
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide is a complex organic compound featuring a variety of functional groups. This compound combines a dihydroisoquinoline moiety with a furan ring, linked by an ethyl chain to a sulfonamide substituted with methoxy and fluoro groups on the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis. A possible route could start from the formation of the dihydroisoquinoline core, followed by the introduction of the furan group through a cross-coupling reaction. The ethyl chain may then be introduced via an alkylation reaction. Finally, sulfonamide formation occurs by reacting the amine with a sulfonyl chloride.
Formation of Dihydroisoquinoline Core: : This can be achieved through Pictet-Spengler condensation.
Introduction of Furan Group: : Employing Suzuki coupling reactions under palladium catalysis.
Ethyl Chain Introduction: : Alkylation using ethyl halide in the presence of a base like NaH.
Sulfonamide Formation: : Reaction with sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, optimizing yields and reducing by-products is crucial. High-pressure and high-temperature conditions are typically employed to enhance reaction rates and efficiency. Continuous flow reactors might be used to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation and Reduction: : The furan ring is prone to oxidation, forming reactive intermediates.
Substitution Reactions: : The sulfonamide group can undergo nucleophilic substitution, especially at the sulfonyl sulfur.
Coupling Reactions: : The aromatic rings facilitate various cross-coupling reactions, crucial in modifying the compound.
Common Reagents and Conditions
Palladium Catalysts: : For Suzuki coupling.
Bases (e.g., NaH, TEA): : For alkylation and sulfonamide formation.
Oxidizing Agents (e.g., mCPBA): : For oxidation of the furan ring.
Reducing Agents (e.g., LiAlH4): : For reduction reactions.
Major Products
Depending on the reaction, the major products can vary:
Oxidation: : Can lead to hydroxy derivatives.
Reduction: : May result in dihydro derivatives.
Substitution: : Leads to various sulfonamide derivatives.
Applications De Recherche Scientifique
Chemistry
Used as a building block for complex organic synthesis, facilitating the study of reaction mechanisms and developing new synthetic methodologies.
Biology
Potential as a bioactive compound, with applications in probing biological pathways and enzyme mechanisms due to its complex structure.
Medicine
Investigated for therapeutic potential, particularly in targeting specific enzymes or receptors related to diseases. Its structural features allow for binding affinity studies in drug design.
Industry
Used in the development of advanced materials, particularly where specific reactive groups are required to modify polymer properties or create novel materials.
Mécanisme D'action
The compound exerts its effects through various molecular interactions. The furan ring and methoxybenzene moiety provide π-stacking capabilities, aiding in its binding to biological targets. The sulfonamide group can act as a hydrogen bond donor or acceptor, facilitating interactions with enzymes or receptors.
Molecular Targets and Pathways
Enzymes: : Might inhibit or activate enzymes by binding to their active sites.
Receptors: : Could act as agonists or antagonists, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Compared to similar compounds such as N-(2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(furan-2-yl)ethyl)-2-methoxybenzenesulfonamide, the presence of the 5-fluoro group adds unique properties such as increased electron-withdrawing capability, affecting reactivity and binding affinities.
Similar Compounds
N-(2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(furan-2-yl)ethyl)-2-methoxybenzenesulfonamide
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thien-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide
That's the lowdown on N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide. Let me know if there's something more specific you'd like to explore about this fascinating compound!
Propriétés
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O4S/c1-28-21-9-8-18(23)13-22(21)30(26,27)24-14-19(20-7-4-12-29-20)25-11-10-16-5-2-3-6-17(16)15-25/h2-9,12-13,19,24H,10-11,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEILHDWAOMALA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2409243.png)
![Ethyl 2-[2-(methylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B2409244.png)





![[1-(2-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2409252.png)
![2-{[1-(2-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2409254.png)
![3,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid](/img/structure/B2409258.png)

![1,7-dimethyl-3-pentyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2409263.png)
![N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2409264.png)

